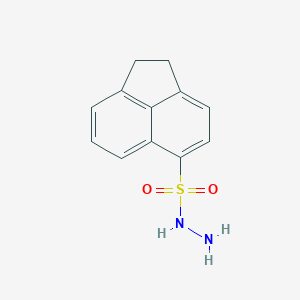
2,4-Dichloro-6-(5-dodecyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(5-dodecyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(5-dodecyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Dodecyl Chain: The dodecyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Chlorination: The chlorination of the cyclohexa-2,4-dien-1-one moiety can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole ring or the dodecyl chain.
Reduction: Reduction reactions can occur at the cyclohexa-2,4-dien-1-one moiety, potentially converting it to a more saturated form.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution could result in the formation of amine or thiol derivatives.
Applications De Recherche Scientifique
Chemistry: As a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a fluorescent probe due to the benzoxazole moiety.
Medicine: Investigation of its biological activity, including antimicrobial and anticancer properties.
Industry: Use in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-6-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one: Similar structure but with a shorter alkyl chain.
2,4-Dichloro-6-(5-ethyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one: Another similar compound with an ethyl group instead of a dodecyl chain.
Uniqueness
The uniqueness of 2,4-Dichloro-6-(5-dodecyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one lies in its long dodecyl chain, which may impart distinct physical and chemical properties, such as increased hydrophobicity and potential for self-assembly in solution.
Propriétés
Numéro CAS |
62529-24-2 |
|---|---|
Formule moléculaire |
C25H31Cl2NO2 |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
2,4-dichloro-6-(5-dodecyl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C25H31Cl2NO2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-23-22(15-18)28-25(30-23)20-16-19(26)17-21(27)24(20)29/h13-17,29H,2-12H2,1H3 |
Clé InChI |
KZCJJGUZFXKVNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC(=C3)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


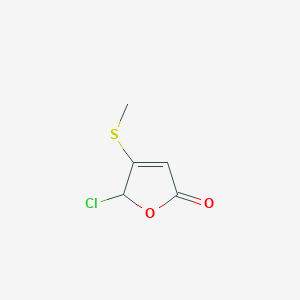
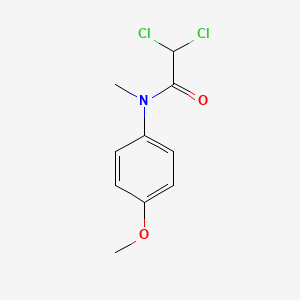

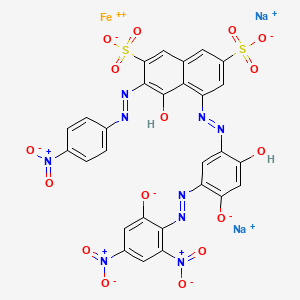
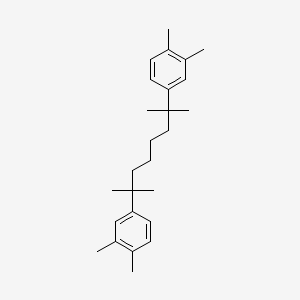


![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)
![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)
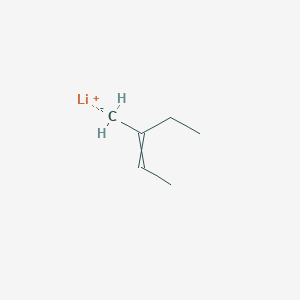
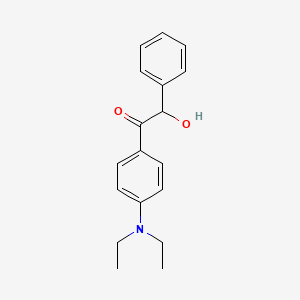
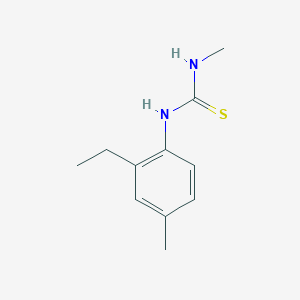
![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)
